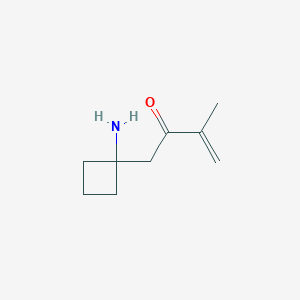

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C9H15NO/c1-7(2)8(11)6-9(10)4-3-5-9/h1,3-6,10H2,2H3 |

InChI Key |

ZTYHWVZIUKWQMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CC1(CCC1)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Methyl-2-butenoic Acid Intermediate

A critical precursor in the synthesis is 3-methyl-2-butenoic acid, prepared via oxidation of 3-methyl-2-butene aldehyde. The oxidation is catalyzed by metal oxides or salts (copper, chromium, silver, manganese, cobalt, or iron compounds) under controlled temperature and pressure conditions.

Key conditions and yields from patent CN101391948B:

| Step | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-methyl-3-butyne-2-alcohol, phenylformic acid, methyl ethyl diketone oxygen titanium, cuprous bromide | 110-120 °C, 3 hours, stirring | 90.5 | Produces 3-methyl-2-butene aldehyde |

| 2 | 3-methyl-2-butene aldehyde, manganese acetate or cuprous chloride | 30-70 °C, bubbling air, 8-24 hours | 82-85 | Oxidation to 3-methyl-2-butenoic acid |

The oxidation can be performed under atmospheric or pressurized air (0.1-0.3 MPa), with reaction temperatures ranging from 20 to 70 °C. Continuous air feeding improves yield and reduces side reactions. The process is environmentally friendly due to mild conditions and use of oxygen as oxidant.

Synthesis of 1-Aminocyclobutyl Fragment

While direct synthetic routes to 1-aminocyclobutyl moieties are less frequently detailed in public patents, typical methods involve:

- Cyclobutane ring formation via cyclization reactions.

- Introduction of amino groups through reductive amination or substitution reactions on cyclobutyl precursors.

The amine functionality is essential for subsequent coupling steps.

Coupling to Form this compound

The final assembly involves coupling the aminocyclobutyl moiety with the 3-methylbut-3-en-2-one fragment, typically via amide or ketone bond formation. A representative procedure from US patent US20100145013A1 includes:

- Activation of carboxyl or keto groups using coupling agents such as 1-hydroxybenzotriazole hydrate (HOBT) or carbonyldiimidazole (CDI).

- Reaction in organic solvents (ethyl acetate) at low temperatures (0-5 °C) to control stereochemistry.

- Purification by sequential washing with aqueous acid/base solutions and crystallization.

This process yields the target compound as a white solid with moderate to good yields (~26.6% in one example), with the possibility of stereoisomer separation during crystallization.

Data Table Summarizing Key Preparation Parameters

| Step No. | Reaction Type | Reactants/Catalysts | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Oxidation | 3-methyl-2-butene aldehyde, Cu/Co/Mn catalysts | 30-70 °C, air bubbling, 8-24 h | 82-85 | Mild, environmentally friendly |

| 2 | Amination of cyclobutyl ring | Cyclobutyl precursors, reductive amination reagents | Variable, typically mild heating | N/A | Amination method varies by precursor |

| 3 | Coupling (ketone formation) | Aminocyclobutyl intermediate, activated acid derivative, HOBT/CDI | 0-5 °C, ethyl acetate solvent | ~26.6 | Controlled stereochemistry, crystallization |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutyl ring and enone structure allow for specific binding interactions, which can modulate biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Physicochemical Properties

- Stability: Cyclobutane ring strain may render the target compound more reactive or prone to ring-opening under acidic/basic conditions compared to non-cyclic analogs .

Biological Activity

1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is an organic compound characterized by its unique cyclobutyl ring and enone structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZFLBPCRVROPMGW-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function as an enzyme inhibitor , influencing various metabolic pathways:

- Protein Synthesis Inhibition : The compound has been shown to promote mistranslation during protein synthesis, potentially leading to the inhibition of cell growth in certain cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that this compound could serve as a lead compound in anticancer drug discovery. A study demonstrated its potential to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Properties

In vitro assays have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Case Study 1: Cancer Cell Line Inhibition

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.